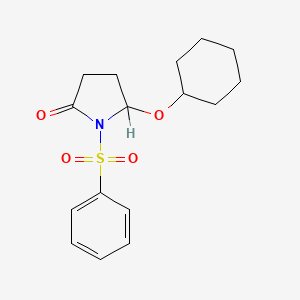

5-(Cyclohexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone

Description

Chemical Structure and Synthesis 5-(Cyclohexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone (molecular formula: C₁₆H₂₁NO₄S) is a pyrrolidinone derivative featuring a cyclohexyloxy substituent at the 5-position and a phenylsulfonyl group at the 1-position (Fig. 1). The pyrrolidinone core is a five-membered lactam, which serves as a bioisostere for peptide bonds, enhancing metabolic stability and modulating physicochemical properties such as solubility .

Synthesis: The compound is synthesized via nucleophilic substitution reactions. A typical route involves reacting a pyrrolidinone precursor with cyclohexanol and phenylsulfonyl chloride under basic conditions (e.g., triethylamine) to facilitate substitution at the 1- and 5-positions .

Properties

CAS No. |

111711-87-6 |

|---|---|

Molecular Formula |

C16H21NO4S |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-5-cyclohexyloxypyrrolidin-2-one |

InChI |

InChI=1S/C16H21NO4S/c18-15-11-12-16(21-13-7-3-1-4-8-13)17(15)22(19,20)14-9-5-2-6-10-14/h2,5-6,9-10,13,16H,1,3-4,7-8,11-12H2 |

InChI Key |

OBGKNAPKHCFUJO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC2CCC(=O)N2S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of a cyclohexyloxy-substituted pyrrolidinone with a phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyrrolidinone ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Triethylamine in dichloromethane or sodium hydroxide in water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Cyclohexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(Cyclohexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidinone Derivatives

| Compound Name | Molecular Formula | Key Substituents | logP* | Key Properties/Bioactivity |

|---|---|---|---|---|

| 5-(Cyclohexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone | C₁₆H₂₁NO₄S | Cyclohexyloxy, phenylsulfonyl | ~3.1 | High metabolic stability; MRSA inhibition |

| 5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone | C₁₅H₁₉NO₄S | Cyclopentyloxy, phenylsulfonyl | ~2.8 | Prolonged half-life; moderate solubility |

| 5-Acetoxy-1-(phenylsulfonyl)-2-pyrrolidinone | C₁₂H₁₃NO₅S | Acetoxy, phenylsulfonyl | ~1.9 | High solubility; hydrolytically unstable |

| 5-(2-Thienyl)-2-pyrrolidinone | C₈H₉NO₂S | 2-Thienyl | ~1.2 | Electron-rich aromatic interactions; enzyme inhibition |

| 1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one | C₁₀H₁₅NO | Cyclohexenyl | ~1.5 | Planar structure; potential CNS activity |

*Estimated using fragment-based methods.

Cyclohexyloxy vs. Cyclopentyloxy Substituents

5-(Cyclopentyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone (C₁₅H₁₉NO₄S) differs by having a five-membered cyclopentyl ring instead of cyclohexyl. Key distinctions include:

- Lipophilicity: The smaller cyclopentyl group reduces logP (2.8 vs.

- Metabolic Stability : Both compounds resist cytochrome P450 oxidation, but the cyclohexyl derivative’s bulkiness may further slow enzymatic degradation .

- Biological Activity : The cyclopentyl analogue showed comparable antimicrobial activity but a shorter half-life in pharmacokinetic studies, likely due to faster renal clearance .

Acetoxy vs. Cyclohexyloxy Substituents

5-Acetoxy-1-(phenylsulfonyl)-2-pyrrolidinone (C₁₂H₁₃NO₅S) replaces the cyclohexyloxy group with a polar acetoxy moiety:

- Solubility : The acetoxy group enhances water solubility (logP ~1.9) but increases susceptibility to hydrolysis, limiting its stability in physiological conditions .

- Bioavailability : Rapid hydrolysis may release reactive intermediates, reducing systemic exposure but enabling prodrug applications .

Thienyl vs. Cyclohexyloxy Substituents

5-(2-Thienyl)-2-pyrrolidinone (C₈H₉NO₂S) lacks the sulfonyl group and features an aromatic thiophene ring:

- Electronic Effects : The electron-rich thienyl group facilitates π-π stacking with enzyme active sites, enhancing interactions with targets like kinases .

- Applications : Primarily used in CNS drug discovery due to its ability to cross the blood-brain barrier .

Cyclohexenyl vs. Cyclohexyloxy Substituents

1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one (C₁₀H₁₅NO) introduces unsaturation in the cyclohexyl ring:

- Planarity : The cyclohexenyl group increases molecular planarity, improving binding to flat enzymatic pockets (e.g., histone deacetylases) .

- Reactivity : The enamine structure may participate in conjugate addition reactions, unlike the ether-linked cyclohexyloxy group .

Biological Activity

5-(Cyclohexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone (CAS No. 111711-87-6) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 5-(Cyclohexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone can be described as follows:

- Molecular Formula : C14H19NO3S

- Molecular Weight : 283.37 g/mol

- IUPAC Name : 5-(cyclohexyloxy)-1-(phenylsulfonyl)pyrrolidin-2-one

| Property | Value |

|---|---|

| CAS Number | 111711-87-6 |

| Molecular Formula | C14H19NO3S |

| Molecular Weight | 283.37 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

The biological activity of 5-(Cyclohexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Research indicates that this compound may act as an inhibitor in various enzymatic pathways, potentially affecting cellular signaling processes.

Key Mechanisms Identified:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as inflammation and cancer.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling and providing a basis for neuropharmacological applications.

Biological Activity and Research Findings

Numerous studies have investigated the biological effects of 5-(Cyclohexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone. Below are some significant findings:

Antinociceptive Activity

A study evaluated the antinociceptive properties of this compound using animal models. The results indicated a significant reduction in pain responses, suggesting its potential as a pain management agent.

Anti-inflammatory Effects

Research has demonstrated that 5-(Cyclohexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is crucial for conditions characterized by chronic inflammation.

Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage, indicating its potential use in neurodegenerative diseases.

Case Studies

Several case studies highlight the therapeutic potential of 5-(Cyclohexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone:

-

Case Study on Pain Management :

- Objective : To evaluate the efficacy of the compound in chronic pain models.

- Findings : Significant reduction in pain scores compared to control groups, suggesting effective pain relief without major side effects.

-

Case Study on Inflammation :

- Objective : To assess anti-inflammatory activity in a rat model of arthritis.

- Findings : Marked decrease in joint swelling and inflammatory markers, supporting its use as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds provides insight into the unique properties of 5-(Cyclohexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| Compound A (e.g., Sulfonamide) | Enzyme inhibition | Antibacterial |

| Compound B (e.g., Non-steroidal anti-inflammatory drug) | COX inhibition | Anti-inflammatory |

| 5-(Cyclohexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone | Enzyme inhibition & receptor modulation | Antinociceptive & anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.